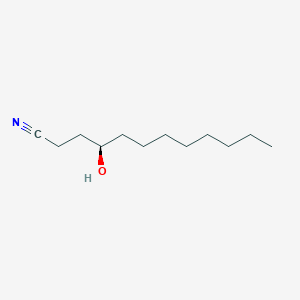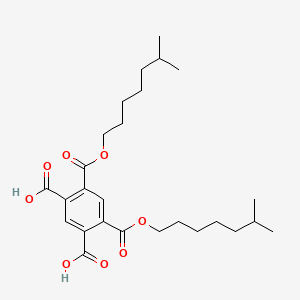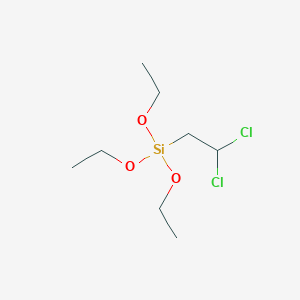![molecular formula C28H16N8Na2O13S2 B14471785 Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate CAS No. 70210-24-1](/img/structure/B14471785.png)
Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-2,4-dihydroxy-5-(4-nitrophenyl)azophenylazo-4-hydroxy-3-(4-nitrophenyl)azonaphthalene-2,7-disulphonate (sodium salt) is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industries. This compound is characterized by its multiple azo groups, which contribute to its stability and color properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-2,4-dihydroxy-5-(4-nitrophenyl)azophenylazo-4-hydroxy-3-(4-nitrophenyl)azonaphthalene-2,7-disulphonate (sodium salt) typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,4-dihydroxy-5-(4-nitrophenyl)aniline. This involves treating the aniline derivative with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxy-3-(4-nitrophenyl)azonaphthalene-2,7-disulphonic acid. This step is carried out in an alkaline medium to facilitate the formation of the azo bond.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the sodium salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove any impurities.
化学反応の分析
Types of Reactions
5-2,4-dihydroxy-5-(4-nitrophenyl)azophenylazo-4-hydroxy-3-(4-nitrophenyl)azonaphthalene-2,7-disulphonate (sodium salt) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The hydroxyl and nitro groups can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically involve reagents like halogens or sulfonating agents.
Major Products
Oxidation: Various quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Halogenated or sulfonated derivatives.
科学的研究の応用
5-2,4-dihydroxy-5-(4-nitrophenyl)azophenylazo-4-hydroxy-3-(4-nitrophenyl)azonaphthalene-2,7-disulphonate (sodium salt) has several scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile and printing industries for coloring fabrics and inks.
作用機序
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The molecular targets and pathways involved include:
Azo Bond Formation: The azo groups can form stable bonds with other molecules, leading to the formation of complex structures.
Electron Transfer: The compound can participate in electron transfer reactions, which are crucial in various chemical and biological processes.
類似化合物との比較
Similar Compounds
- Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-2,7-disulphonate
- 2-Hydroxy-5-((4-nitrophenyl)diazenyl)benzaldehyde
Uniqueness
5-2,4-dihydroxy-5-(4-nitrophenyl)azophenylazo-4-hydroxy-3-(4-nitrophenyl)azonaphthalene-2,7-disulphonate (sodium salt) is unique due to its multiple azo groups and the presence of both hydroxyl and nitro substituents. These features contribute to its stability, vibrant color properties, and versatility in various applications.
特性
CAS番号 |
70210-24-1 |
|---|---|
分子式 |
C28H16N8Na2O13S2 |
分子量 |
782.6 g/mol |
IUPAC名 |
disodium;5-[[2,4-dihydroxy-5-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H18N8O13S2.2Na/c37-23-13-24(38)21(12-20(23)31-29-15-1-5-17(6-2-15)35(40)41)32-33-22-11-19(50(44,45)46)9-14-10-25(51(47,48)49)27(28(39)26(14)22)34-30-16-3-7-18(8-4-16)36(42)43;;/h1-13,37-39H,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 |
InChIキー |
LVGAADSJOUNIDE-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2O)O)N=NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=C(C=C5)[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)
![[1,1'-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate](/img/structure/B14471712.png)

![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471726.png)

![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)



![hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium](/img/structure/B14471759.png)


![[1-(Butylsulfanyl)but-3-EN-1-YL]benzene](/img/structure/B14471786.png)
